molecular formula C16H16FNO B4986705 N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide

N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B4986705
M. Wt: 257.30 g/mol
InChI Key: FGZSTCKINRATNI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylphenyl group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 3,4-dimethylaniline with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Chemistry: N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may also be used in the development of new therapeutic agents.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory drugs. Its structural features make it a candidate for targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or used as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(4-chlorophenyl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-bromophenyl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide

Comparison: N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-3-8-15(9-12(11)2)18-16(19)10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZSTCKINRATNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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